molecular formula C20H34O5 B10794961 PGI1, 6beta

PGI1, 6beta

Cat. No.: B10794961
M. Wt: 354.5 g/mol
InChI Key: RJADQDXZYFCVHV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6β-Prostaglandin I1, also known as 6β-PGI1, is a stable analog of prostaglandin I2 (PGI2). It is resistant to hydrolysis in aqueous solutions and has a much longer half-life than PGI2. it has a greatly reduced molar potency for receptor-mediated functions .

Preparation Methods

6β-Prostaglandin I1 is synthesized as an analog of prostaglandin I2. The synthetic routes involve the modification of the prostaglandin I2 structure to enhance its stability and resistance to hydrolysis. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

6β-Prostaglandin I1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: Similar to other prostaglandins, it can undergo reduction reactions.

    Substitution: It can participate in substitution reactions, particularly in the presence of specific reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6β-Prostaglandin I1 has several scientific research applications:

Mechanism of Action

6β-Prostaglandin I1 exerts its effects by interacting with specific receptors in the body. It has a Kact for adenylate cyclase in NCB-20 cells of 4.2 μM compared with 18 nM for PGI2. The potency for vasodilation and inhibition of platelet aggregation is about 1% of PGI2 . The molecular targets and pathways involved include the adenylate cyclase pathway and the inhibition of platelet aggregation .

Comparison with Similar Compounds

6β-Prostaglandin I1 is compared with other prostaglandin analogs such as:

    6α-Prostaglandin I1: Another stable analog with different structural modifications.

    Prostaglandin I2 (PGI2): The parent compound with higher potency but lower stability.

    Other prostaglandin analogs: Various other analogs with different stability and potency profiles.

The uniqueness of 6β-Prostaglandin I1 lies in its enhanced stability and resistance to hydrolysis, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

5-[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+

InChI Key

RJADQDXZYFCVHV-ZHACJKMWSA-N

Isomeric SMILES

CCCCCC(/C=C/C1C2CC(OC2CC1O)CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O

Origin of Product

United States

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